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Abstract

Chlorantholide A, a eudesmanolide sesquiterpene lactone, has garnered interest within the
scientific community. This technical guide provides a comprehensive analysis of its
spectroscopic data, offering a foundational resource for researchers engaged in natural product
chemistry, pharmacology, and drug development. Detailed summaries of Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectroscopy data are presented in tabular format for
clarity and comparative ease. Furthermore, this document outlines the experimental protocols
utilized for the acquisition of this spectroscopic data. Visual diagrams generated using Graphviz
are included to illustrate key experimental workflows and potential biological signaling
pathways, providing a deeper understanding of the analytical process and pharmacological
context of Chlorantholide A.

Introduction

Sesquiterpene lactones are a diverse class of natural products known for their wide range of
biological activities. Among these, the eudesmanolide subclass has been a subject of
significant investigation. Chlorantholide A, a representative of this subclass, was notably
isolated from the polar fungus Eutypella sp. D-1. The structural elucidation of such complex
natural products relies heavily on a suite of spectroscopic techniques, primarily H NMR, 13C
NMR, IR spectroscopy, and mass spectrometry. This guide serves to consolidate and present
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the available spectroscopic data for Chlorantholide A in a structured and accessible format,
catering to the needs of researchers in the field.

Spectroscopic Data

The structural confirmation of Chlorantholide A is dependent on the meticulous analysis of its
spectroscopic data. The following tables summarize the key quantitative data obtained from *H
NMR, 8C NMR, and IR spectroscopy.

'H Nuclear Magnetic Resonance (NMR) Data

H NMR spectroscopy provides detailed information about the chemical environment of
hydrogen atoms within a molecule. The data presented here was acquired in Methanol-d4
(CDsOD) at 500 MHz.

Table 1: *H NMR Spectroscopic Data for Chlorantholide A (500 MHz, CDsOD)
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Position Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

la 1.68 m

1B 2.10 m

2a 2.05 m

2B 2.33 m

3a 2.18 m

3p 2.54 m

5 3.37 dd 11.5,5.0

6a 2.64 m

o 3.37 dd 11.5,5.0

9 2.45 m

9B 2.58 m

13a 5.78 d 20

13b 6.25 d 25

14 1.09 s

15 4.92 br s

15 4.62 brs

3C Nuclear Magnetic Resonance (NMR) Data

13C NMR spectroscopy provides information about the carbon skeleton of a molecule. The data
for Chlorantholide A was acquired in Methanol-d4 (CDsOD) at 125 MHz.

Table 2: 13C NMR Spectroscopic Data for Chlorantholide A (125 MHz, CDsOD)
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Position Chemical Shift (6, ppm)
1 37.9
2 23.4
3 31.0
4 147.8
5 52.4
6 39.1
7 148.3
8 119.0
9 47.1
10 40.2
11 124.0
12 169.6
13 122.3
14 16.6
15 107.8

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The following
characteristic absorption bands were observed for Chlorantholide A.

Table 3: Infrared (IR) Spectroscopic Data for Chlorantholide A
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Wavenumber (cm~?) Functional Group Assignment
3375 O-H stretching (hydroxyl group)
2925 C-H stretching (alkane)

1743 C=0 stretching (y-lactone)

1686 C=C stretching (alkene)

Mass Spectrometry (MS) Data

High-Resolution Electrospray lonization Mass Spectrometry (HRESIMS) was utilized to
determine the molecular formula of Chlorantholide A.

Table 4: High-Resolution Mass Spectrometry Data for Chlorantholide A

lon Calculated m/z Found m/z Molecular Formula

[M + Na]* 283.0941 283.0942 CisHi604Na

Note: Detailed fragmentation data for Chlorantholide A is not extensively available in the
reviewed literature. However, eudesmanolide sesquiterpene lactones typically exhibit
characteristic fragmentation patterns involving the loss of water (H20), carbon monoxide (CO),
and retro-Diels-Alder reactions of the cyclohexene ring.

Specific Rotation

The optical activity of Chlorantholide A was determined in methanol.

Table 5: Specific Rotation of Chlorantholide A

Specific Rotation [a]**D Concentration (c) Solvent

+5.0 0.2 Methanol

Experimental Protocols
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The following sections detail the methodologies employed for the spectroscopic analysis of
Chlorantholide A, as derived from the primary literature.

General Experimental Procedures

Optical rotations were measured on an automatic polarimeter. UV spectra were recorded on a
spectrometer. IR spectra were obtained using a FT-IR spectrometer. 1D and 2D NMR spectra
were acquired on a 500 MHz spectrometer with chemical shifts reported in ppm (8) using the
solvent signals as internal standards. HRESIMS data were recorded on an accurate-mass
time-of-flight (TOF) LC/MS instrument.

Sample Preparation Spectroscopic Analysis

Purification by Chromatography }—»

Dissolution in Deuterated Solvent (CD30D) H 1H & 13C NMR Spectroscopy (500 MHz)

#| Infrared Spectroscopy
»| HRESIMS

:} Optical Rotation Measurement

Isolation of Chlorantholide A }—»

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of Chlorantholide A.

NMR Spectroscopy

1H and 3C NMR spectra were recorded on a 500 MHz NMR spectrometer. Samples were
dissolved in methanol-d4 (CDsOD). Chemical shifts are reported in parts per million (ppm)
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relative to the residual solvent signals (CDsOD: dH 3.31, 6C 49.0).

Infrared (IR) Spectroscopy

IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample
was likely prepared as a thin film or in a KBr pellet, which are standard methods for solid
natural products.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on an
accurate-mass TOF LC/MS system to determine the elemental composition of the molecular
ion.

Potential Biological Sighaling Pathways

While specific signaling pathways for Chlorantholide A have not been extensively elucidated,
related compounds isolated from the same fungal source exhibited interesting biological
activities, including immunosuppressive effects and inhibition of Protein Tyrosine Phosphatase
1B (PTP1B).

PTP1B Inhibition Signaling Pathway

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition can
enhance these signals, making it a therapeutic target for type 2 diabetes and obesity. The
general mechanism of PTP1B action is depicted below.
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Caption: Simplified insulin signaling pathway and the inhibitory role of PTP1B.
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Immunosuppressive Activity

Many sesquiterpene lactones are known to exert immunosuppressive effects, often through the
inhibition of the NF-kB signaling pathway. This pathway is crucial for the expression of pro-
inflammatory cytokines. While the specific mechanism for Chlorantholide A is unknown, a
general representation of this pathway is provided.
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Caption: Overview of the NF-kB signaling pathway and potential inhibition.
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Conclusion

This technical guide provides a consolidated overview of the spectroscopic data for
Chlorantholide A, a eudesmanolide sesquiterpene lactone of fungal origin. The presented *H
NMR, 8C NMR, and IR data, along with the detailed experimental protocols, offer a valuable
resource for researchers in natural product chemistry and related fields. While the specific
mass fragmentation pattern and direct signaling pathway involvement of Chlorantholide A
require further investigation, the information on the biological activities of co-isolated
compounds suggests potential avenues for future pharmacological studies, particularly in the
areas of metabolic disorders and immunology. The provided diagrams offer a clear visual
representation of the analytical workflow and the potential biological context of this intriguing
natural product.

 To cite this document: BenchChem. [Spectroscopic Data Analysis of Chlorantholide A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1145485#spectroscopic-data-analysis-of-
chlorantholide-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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